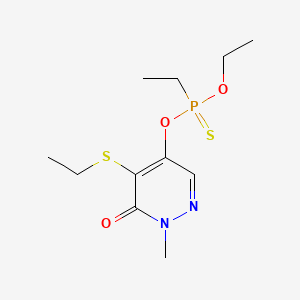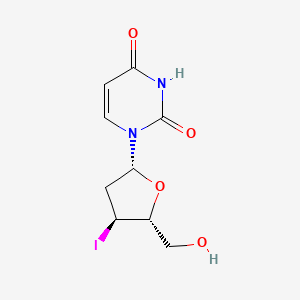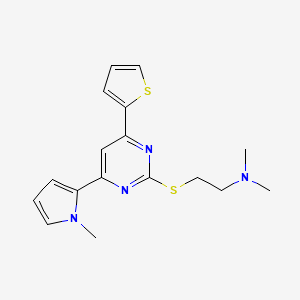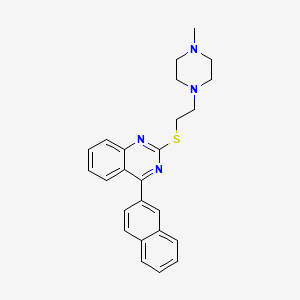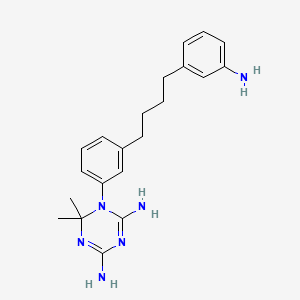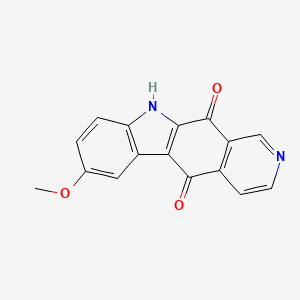
7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione is a heterocyclic compound that belongs to the class of pyridocarbazoles. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione can undergo various chemical reactions including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione has been studied for various applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione involves interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione
- 7-Methyl-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione
Uniqueness
7-Methoxy-5H-pyrido(3,4-b)carbazole-5,11(10H)-dione is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The methoxy group, for instance, can affect the compound’s solubility and interaction with biological targets.
Properties
CAS No. |
86335-45-7 |
|---|---|
Molecular Formula |
C16H10N2O3 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
7-methoxy-10H-pyrido[3,4-b]carbazole-5,11-dione |
InChI |
InChI=1S/C16H10N2O3/c1-21-8-2-3-12-10(6-8)13-14(18-12)16(20)11-7-17-5-4-9(11)15(13)19/h2-7,18H,1H3 |
InChI Key |
MJHDBWWEMIGWGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C(=O)C4=C(C3=O)C=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B12793958.png)
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)
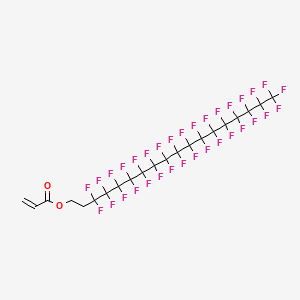

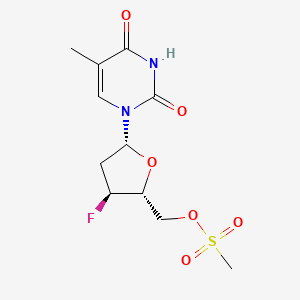
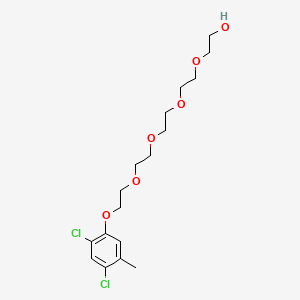

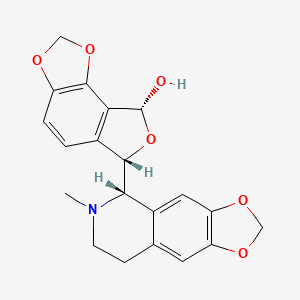
![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
